N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
This compound belongs to the class of tetrahydrothieno[3,4-d][1,3]thiazole derivatives, characterized by a bicyclic sulfur-containing heterocyclic core modified with sulfone and amide functional groups. The Z-configuration at the 2-position and the ethyl substituent at the 3-position define its stereochemical and electronic properties.
Properties
Molecular Formula |
C10H16N2O3S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C10H16N2O3S2/c1-3-9(13)11-10-12(4-2)7-5-17(14,15)6-8(7)16-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
DBLGZRRSFRHEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-halo ketone, the reaction proceeds through nucleophilic substitution and cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the dioxido group, leading to different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction might produce thiazolidine derivatives .
Scientific Research Applications
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The dioxido group may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The primary structural variations among analogs of this compound involve:
- Substituents on the thiazole ring (e.g., ethyl vs. methyl groups).
- Aromatic or alkyl modifications on the amide side chain.
- Stereochemistry (e.g., 3aR vs. 3aS configurations in related compounds).
Key Analogs and Their Properties
Comparative Analysis
- Electron-Withdrawing Effects : The sulfone group in all analogs enhances electrophilicity, critical for binding to cysteine residues in target enzymes. Ethyl substituents (as in the target compound) may reduce steric hindrance compared to bulkier aryl groups (e.g., 3,4-dimethoxyphenyl in ).
- Stereochemical Impact : The 3aR/3aS configurations in dimethoxyphenyl analogs () influence binding pocket compatibility, whereas the target compound’s simpler ethyl group minimizes stereochemical complexity.
Biological Activity
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity and potential therapeutic applications.
- Molecular Formula : C9H14N2O3S2
- Molecular Weight : 262.35 g/mol
- CAS Number : 951990-79-7
- Structure : The compound features a thieno[3,4-d][1,3]thiazole core with a propanamide substituent.
Cytotoxicity
Thiazole derivatives have been widely studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxicity due to their ability to interfere with cellular processes.
- Mechanism of Action : The cytotoxic activity is often attributed to the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
-
Case Studies :
- A study synthesized several thiazole derivatives and evaluated their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic activity .
- Another investigation focused on pyridopyrimidine-thiazole hybrids, revealing that modifications on the thiazole ring significantly enhanced their cytotoxic properties against HeLa cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promise in antimicrobial applications. Research indicates that these compounds can inhibit the growth of various bacterial strains.
- Study Findings : Thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The structure-activity relationship (SAR) studies pointed out that electron-withdrawing groups on the thiazole ring enhance antibacterial activity .
Other Biological Activities
Thiazole-containing compounds have also been reported to possess anti-inflammatory and analgesic properties. These activities are particularly relevant in the context of developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
